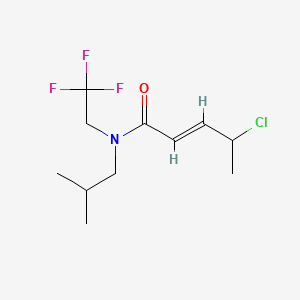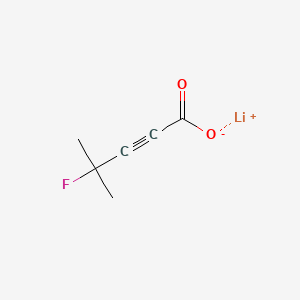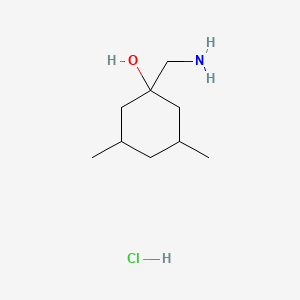![molecular formula C11H19N B13466590 1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
1-Azadispiro[3.1.5^{6}.1^{4}]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azadispiro[3.1.5{6}.1{4}]dodecane is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azadispiro[3.1.5{6}.1{4}]dodecane typically involves multi-step processes. One common approach utilizes the reaction of N-Boc-amino acid derivatives with cyclic ketones. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 1-Azadispiro[3.1.5{6}.1{4}]dodecane are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable processes, and ensuring cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Azadispiro[3.1.5{6}.1{4}]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
1-Azadispiro[3.1.5{6}.1
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new bioactive molecules.
Medicine: The compound may serve as a scaffold for designing new pharmaceuticals with specific therapeutic properties.
Industry: Its chemical properties can be leveraged in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-Azadispiro[3.1.5{6}.1{4}]dodecane exerts its effects is not fully understood. its spirocyclic structure suggests potential interactions with various molecular targets. The nitrogen atom in the structure may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Azadispiro[3.1.3{6}.1{4}]decane : This compound shares a similar spirocyclic structure but with different ring sizes and substitution patterns .
- 5-Oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane : Another spirocyclic compound with an oxygen atom incorporated into the structure .
Uniqueness
1-Azadispiro[3.1.5{6}.1{4}]dodecane is unique due to its specific ring sizes and the presence of a nitrogen atom within the spirocyclic framework. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
3-azadispiro[3.1.56.14]dodecane |
InChI |
InChI=1S/C11H19N/c1-2-4-10(5-3-1)8-11(9-10)6-7-12-11/h12H,1-9H2 |
InChI Key |
AZJCQXSXPWFWGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3(C2)CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)

![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)


![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)

